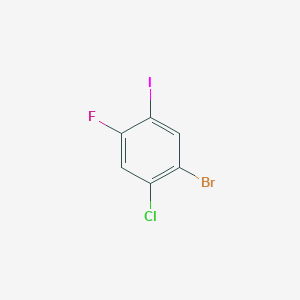

1-Bromo-2-chloro-4-fluoro-5-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

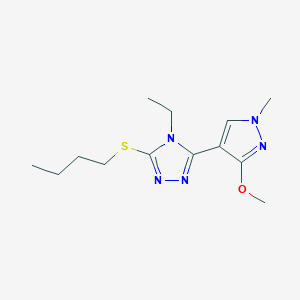

The molecular formula of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene is C6H2BrClFI . The InChI key for this compound is CEXHYWMZQCRMPC-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . It can also be used in various transition metal-mediated C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is insoluble in water but soluble in organic solvents, including DMSO and DMF.Safety and Hazards

Mechanism of Action

Target of Action

1-Bromo-2-chloro-4-fluoro-5-iodobenzene is a halogenated aromatic compound. The primary targets of such compounds are often other organic molecules in a system, where they can participate in various chemical reactions due to the presence of multiple halogens .

Mode of Action

The compound can undergo various types of reactions, including nucleophilic substitution and free radical reactions . The presence of different halogens allows for selective reactivity. For instance, bromine is often involved in free radical reactions, while iodine is typically involved in nucleophilic substitutions .

Biochemical Pathways

The exact biochemical pathways affected by 1-Bromo-2-chloro-4-fluoro-5-iodobenzene would depend on the specific context of its use. In general, halogenated aromatic compounds can participate in a wide range of organic reactions, potentially affecting various biochemical pathways. For example, they can be used in the synthesis of tetrasubstituted alkenes or in transition metal-mediated C-C and C-N cross-coupling reactions .

Result of Action

The molecular and cellular effects of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene’s action would depend on the specific reactions it undergoes and the context in which it is used. In general, it can be used to synthesize other complex organic compounds, potentially leading to various downstream effects depending on the resulting products .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene. For instance, it is light-sensitive and should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition . The reaction conditions, such as temperature and solvent, can also affect its reactivity and the outcome of the reactions it participates in.

properties

IUPAC Name |

1-bromo-2-chloro-4-fluoro-5-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-6(10)5(9)2-4(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDDFFBRALAQJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-4-fluoro-5-iodobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)

![3-[4-Amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2455806.png)

![Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2455812.png)

![7-[(6-Chloro-2-fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2455814.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2455817.png)

![1-methyl-4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2455821.png)